molecular formula C15H18ClN3O B8485286 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide

7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide

Cat. No. B8485286
M. Wt: 291.77 g/mol
InChI Key: QRVVMAOTJSMUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide is a useful research compound. Its molecular formula is C15H18ClN3O and its molecular weight is 291.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

7-chloro-1-(oxan-4-ylmethyl)indole-3-carboximidamide

InChI

InChI=1S/C15H18ClN3O/c16-13-3-1-2-11-12(15(17)18)9-19(14(11)13)8-10-4-6-20-7-5-10/h1-3,9-10H,4-8H2,(H3,17,18)

InChI Key

QRVVMAOTJSMUFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C(=N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile (12.9 g, 46.9 mmol) in ethanol (280 ml) and N,N-diisopropylethylamine (16.7 ml, 96.0 mmol) was added hydroxylamine hydrochloride (6.8 g, 121.4 mmol). The reaction mixture was warmed to reflux and stirred for 6 h before cooling to room temperature and the solvent removed in vacuo. The solid was dissolved in dichloromethane, washed with water and brine, dried over sodium sulfate and the solvent removed in vacuo. The resulting solid was crystallised from diethyl ether to yield 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carboxamidine (13.1 g, 42.5 mmol) as an off white solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
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16.7 mL
Type
reactant
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280 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carbonitrile (12.9 g, 46.9 mmol) in ethanol (280 ml) and di-iso-propylethylamine (16.7 ml, 96.0 mmol) was added hydroxylamine hydrochloride (6.8 g, 121.4 mmol). The reaction mixture was warmed to reflux and stirred for 6 h before cooling to room temperature and the solvent removed in vacuo. The solid was dissolved in dichloromethane washed with water and brine, dried over sodium sulfate and the solvent removed in vacuo. The resulting solid was crystallised from diethyl ether to yield 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carboxamidine (13.1 g, 42.5 mmol) as an off white solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

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